(2S)-2,3-dimethylbutanoic acid

Description

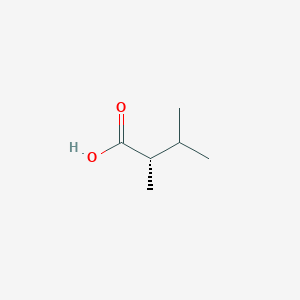

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOASZQZPWEJAA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-34-8 | |

| Record name | 2,3-Dimethylbutanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22LU64H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S)-2,3-dimethylbutanoic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (2S)-2,3-dimethylbutanoic acid

Introduction

This compound, a chiral carboxylic acid, is a significant compound in various chemical and pharmaceutical applications.[1] Its stereospecific structure makes it a valuable building block in organic synthesis, particularly as a chiral auxiliary.[2] This document provides a comprehensive overview of its chemical and physical properties, reactivity, and common synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences. The compound is a branched-chain fatty acid and is the (S)-enantiomer of 2,3-dimethylbutyric acid.[3][4]

Physicochemical Properties

This compound is typically a colorless liquid.[2] Its physical properties are summarized in the tables below, compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions and purity levels.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Approx. 190 °C | [2][5] |

| 191 °C | [6] | |

| 62-63 °C @ 1 Torr | [7] | |

| Melting Point | Approx. 10 °C | [2] |

| -1.5 °C to -2 °C | [5][7] | |

| Density | Approx. 0.87 g/cm³ | [2] |

| 0.9446 g/cm³ @ 0 °C | [7] | |

| 0.928 - 0.944 g/mL | [5][6] | |

| Solubility | Soluble in water, ethanol, ether | [2] |

Table 2: Molecular and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][3][8] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Exact Mass | 116.083729621 Da | [3] |

| CAS Number | 15071-34-8 | [2][3][8] |

| IUPAC Name | This compound | [3] |

| SMILES | C--INVALID-LINK--C(=O)O | [3] |

| InChIKey | XFOASZQZPWEJAA-YFKPBYRVSA-N | [3] |

| Flash Point | 83 °C | [6] |

| Refractive Index | 1.423 | [6] |

| Vapor Pressure | 0.236 mmHg @ 25 °C | [6] |

Chemical Reactivity and Handling

The chemical behavior of this compound is primarily dictated by its carboxylic acid functional group.[2] This group serves as a proton donor, and its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.[2]

Key Reactions

The compound participates in several fundamental organic reactions:

-

Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), typically under acidic conditions, can oxidize the compound.[1][2]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2,3-dimethylbutanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents.[2]

-

Substitution Reactions : The hydroxyl moiety of the carboxyl group can be substituted. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding acyl chloride or bromide, which are valuable synthetic intermediates.[2]

-

Esterification and Amidation : It readily undergoes esterification with alcohols and amidation with amines to form esters and amides, respectively.[2]

Diagram of Core Reactivity

Caption: General reactivity of this compound.

Safety and Handling

As a carboxylic acid, this compound is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause respiratory irritation.[4][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.[10] The substance should be handled in a well-ventilated area or fume hood. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[10]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. Enantioselective methods are crucial for obtaining the desired (S)-stereoisomer for pharmaceutical applications.[1]

Cyanohydrin Synthesis Pathway

A common method involves the synthesis from 3-hydroxy-3-methyl-2-butanone.[2] This multi-step process leverages a cyanohydrin intermediate.

Methodology:

-

Cyanohydrin Formation: 3-hydroxy-3-methyl-2-butanone is reacted with a cyanide source (e.g., HCN or NaCN/acid) to form the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.

-

Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions. This converts the nitrile into a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.[2]

-

Subsequent Steps: Further chemical modifications, which are not detailed in the provided search results, would be required to remove the hydroxyl groups and arrive at the final product, this compound. Stereocontrol would be a critical consideration throughout this process.

Diagram of Cyanohydrin Synthesis Workflow

Caption: Workflow for synthesis via a cyanohydrin intermediate.

Other Synthetic Approaches

-

Alkylation: The alkylation of a butanoic acid derivative, such as reacting 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis, can yield the target molecule.[2]

-

Biocatalysis: The use of specific enzymes can selectively produce the (S)-enantiomer, offering a green and highly specific alternative to traditional chemical synthesis.[1]

-

Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of a reaction, which is a common strategy for asymmetric synthesis.[1]

References

- 1. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]

- 3. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-dimethylbutanoic acid [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Thermochemical Properties of (2S)-2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of (2S)-2,3-dimethylbutanoic acid. Due to a scarcity of experimental data for this specific enantiomer, this document also includes information on the racemic mixture and related isomers to offer a broader context for its potential characteristics. This guide details generalized experimental protocols for determining key thermochemical parameters and presents a plausible signaling pathway based on the activity of related short-chain fatty acids.

Physicochemical and Thermochemical Data

The following tables summarize the available physical and computed thermochemical data for this compound and its isomers. It is critical to note that much of the thermochemical data is calculated rather than experimentally determined and may not be specific to the (2S)-enantiomer.

Table 1: Physical Properties of 2,3-Dimethylbutanoic Acid Isomers

| Property | This compound | (R)-2,3-Dimethylbutanoic Acid | 2,3-Dimethylbutanoic Acid (Isomer Unspecified) |

| CAS Number | 15071-34-8[1][2] | 27855-05-6 | 14287-61-7[3][4] |

| Molecular Formula | C₆H₁₂O₂[1][2] | C₆H₁₂O₂ | C₆H₁₂O₂[3][4] |

| Molecular Weight | 116.16 g/mol [1][2] | 116.16 g/mol | 116.16 g/mol [3][4] |

| Appearance | Colorless liquid[1] | Colorless liquid[5] | - |

| Boiling Point | ~190 °C[1] | 191 °C[5] | 190.7 °C at 760 mmHg, 62-63 °C at 1 Torr[3] |

| Melting Point | ~10 °C[1] | -1.5 °C[5] | -1.5 °C[3] |

| Density | ~0.87 g/cm³[1] | 0.944 g/cm³[5] | 0.9446 g/cm³ at 0 °C[3] |

| Vapor Pressure | - | 0.236 mmHg at 25°C[5] | - |

| Solubility | Soluble in water, ethanol, and ether[1] | - | - |

Table 2: Computed Thermochemical Properties of 2,3-Dimethylbutanoic Acid (Isomer Unspecified)

| Property | Value | Unit | Source |

| Enthalpy of Formation (Gas) | -442.54 | kJ/mol | Joback Method[6] |

| Standard Gibbs Free Energy of Formation | -270.98 | kJ/mol | Joback Method[6] |

| Enthalpy of Fusion | 9.94 | kJ/mol | Joback Method[6] |

| Enthalpy of Vaporization | 51.60 | kJ/mol | Joback Method[6] |

| Ideal Gas Heat Capacity (Cp,gas) | See Cheméo for temperature-dependent values | J/mol·K | Joback Method[6] |

| Critical Temperature | 660.43 | K | Joback Method[6] |

| Critical Pressure | 3796.32 | kPa | Joback Method[6] |

| Critical Volume | 0.385 | m³/kmol | Joback Method[6] |

Experimental Protocols

Detailed experimental procedures for determining the thermochemical properties of this compound are not available in the current literature. However, the following sections describe generalized, standard protocols for the analysis of organic acids.

Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the gross heat of combustion of a substance.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample cup within a high-pressure vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated container (calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate (e.g., 10 °C/min). An inert gas, such as nitrogen, is purged through the cell to prevent oxidation.

-

Thermal Cycling: The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history.

-

Data Acquisition: The differential heat flow to the sample and reference is measured as the temperature is ramped.

-

Analysis:

-

Enthalpy of Fusion (ΔHfus): The area of the peak corresponding to the melting transition is integrated to determine the enthalpy of fusion.

-

Melting Point (Tm): The onset temperature of the melting peak is taken as the melting point.

-

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a sapphire standard of known heat capacity, measured under the same conditions.

-

Vapor Pressure Measurement

Various methods can be employed to determine the vapor pressure of a liquid as a function of temperature. The transpiration method is a common technique.

Methodology:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through a thermostatically controlled saturator containing the liquid this compound.

-

Saturation: The carrier gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The gas stream then passes through a condenser or a trap where the vaporized substance is collected. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.

-

Data Collection: The experiment is repeated at various temperatures.

-

Calculation: The vapor pressure (P) at each temperature (T) is calculated using the ideal gas law and the amount of substance transported by a known volume of carrier gas. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization (ΔHvap) from the slope of a plot of ln(P) versus 1/T.

Biological Context and Signaling Pathways

This compound is a branched-chain fatty acid (BCFA). While specific signaling pathways for this particular molecule are not well-documented, it is known that short-chain fatty acids (SCFAs) and BCFAs can act as signaling molecules, often through G-protein coupled receptors (GPCRs). A plausible signaling pathway, based on the known mechanisms of related SCFAs, is presented below.

Caption: Plausible signaling pathway for a branched-chain fatty acid.

Experimental Workflow

The determination of the thermochemical properties of a compound like this compound follows a structured experimental workflow.

Caption: General experimental workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available information on the thermochemical properties of this compound. While some physical properties have been reported, a significant portion of the thermochemical data is based on computational methods and is not specific to the (2S)-enantiomer. The provided experimental protocols offer a roadmap for the experimental determination of these crucial parameters. Furthermore, the outlined signaling pathway provides a hypothetical framework for its potential biological activity based on the known behavior of related branched-chain fatty acids. Further experimental investigation is necessary to fully elucidate the specific thermochemical and biological properties of this compound.

References

- 1. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]

- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chemeo.com [chemeo.com]

In-Depth Technical Guide: Known Biological Activities of (2S)-2,3-Dimethylbutanoic Acid

A comprehensive review of the current scientific literature reveals a notable absence of specific biological activity data for (2S)-2,3-dimethylbutanoic acid. While this chiral short-chain fatty acid is utilized in chemical synthesis, there is a significant gap in the understanding of its direct interactions with biological systems. Research has yet to elucidate its specific effects on cellular signaling pathways, receptor interactions, or enzymatic inhibition.

This guide, therefore, serves to contextualize the potential biological roles of this compound by examining the activities of the broader class of short-chain fatty acids (SCFAs) and related branched-chain fatty acids. The information presented below is based on studies of these related compounds and should not be directly attributed to this compound without further experimental validation.

General Overview of Short-Chain Fatty Acids (SCFAs)

This compound is structurally a branched-chain SCFA. SCFAs are well-established as important signaling molecules and energy sources, primarily produced by the gut microbiota through the fermentation of dietary fiber. Their biological effects are widespread and include the modulation of inflammatory responses, immune system regulation, and metabolic control.

The primary mechanisms through which SCFAs exert their effects are:

-

Activation of G protein-coupled receptors (GPCRs): Specifically, GPR41, GPR43, and GPR109A are known to be activated by various SCFAs, leading to downstream signaling cascades that influence host physiology.

-

Inhibition of histone deacetylases (HDACs): By inhibiting HDACs, SCFAs can alter gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis.

Potential Biological Activities Based on Related Branched-Chain Fatty Acids

While specific data for this compound is unavailable, studies on other branched-chain fatty acids offer insights into its potential biological functions.

Metabolic Regulation

Some branched-chain fatty acids are involved in intermediary metabolism. For instance, the metabolism of phytanic and pristanic acids, which are 3-methyl and 2-methyl branched-chain fatty acids respectively, occurs in peroxisomes.[1] Defects in these metabolic pathways can lead to the accumulation of these fatty acids, resulting in neurological disorders.[1] This highlights the importance of specific metabolic pathways for handling branched-chain fatty acids.

A study on a series of short-chain carboxylic acids identified 2,2-dimethylbutanoic acid as a clinical candidate for the treatment of propionic acidemia and methylmalonic acidemia, rare metabolic disorders.[2] This compound was found to reduce disease-related metabolites in primary hepatocyte models of the diseases.[2]

Histone Deacetylase (HDAC) Inhibition

Certain short-chain fatty acids are known inhibitors of HDACs.[3][4] However, a structure-activity relationship study indicated that branching in SCFAs tends to decrease their HDAC inhibitory activity compared to their straight-chain counterparts.[3] For example, 2,2-dimethylbutyric acid and 2-ethylbutyric acid exhibited about half the HDAC inhibitory activity of valproate.[3] This suggests that while this compound may possess some HDAC inhibitory potential, it is likely to be less potent than straight-chain SCFAs like butyrate.

Chirality and Biological Recognition

The "(2S)-" designation in this compound indicates a specific three-dimensional arrangement of its atoms. Chirality is a critical factor in the biological activity of molecules, as enzymes and receptors are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with different enantiomers of a compound. It is therefore highly probable that the biological effects of this compound would differ from those of its (2R)-enantiomer. However, without specific studies, the nature and extent of these differences remain unknown.

Use in Synthesis of Bioactive Molecules

Currently, the primary documented application of this compound is as a chiral building block in organic synthesis.[5] Its stereochemistry is valuable for the enantioselective synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This indicates its utility in creating biologically active compounds, even if it does not possess significant intrinsic biological activity itself.

Future Research Directions

The lack of data on the biological activities of this compound presents a clear area for future research. Key areas of investigation should include:

-

Screening for activity on GPCRs and HDACs: Direct experimental assessment of the interaction of this compound with known SCFA receptors and HDAC enzymes is necessary to determine if it shares the common mechanisms of action of this class of molecules.

-

Metabolic studies: Investigating the metabolic fate of this compound in various cell types and in vivo would shed light on its potential role in cellular metabolism and whether it is a substrate for specific enzymes.

-

Enantiomer-specific effects: A comparative study of the biological effects of the (2S)- and (2R)-enantiomers of 2,3-dimethylbutanoic acid would be crucial to understand the role of its stereochemistry in any observed activities.

-

Cellular and physiological effects: Broader screening in various cell-based assays (e.g., immune cell activation, cancer cell proliferation) could uncover novel biological activities.

Conclusion

Data Presentation

Due to the absence of quantitative data for the biological activities of this compound in the current scientific literature, no tables can be generated.

Experimental Protocols

As no specific key experiments involving the biological activities of this compound have been published, detailed methodologies cannot be provided.

Mandatory Visualization

Given the lack of defined signaling pathways, experimental workflows, or logical relationships directly involving this compound, no diagrams can be created.

References

- 1. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dimethylbutanoic acid | 14287-61-7 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (2S)-2,3-Dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,3-Dimethylbutanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its specific stereochemistry is crucial for the desired therapeutic effects and pharmacological properties of the final products. The controlled synthesis of the (S)-enantiomer in high optical purity is therefore of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on two primary methodologies: diastereoselective alkylation using an Evans chiral auxiliary and enzymatic kinetic resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[1] Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives, offering high levels of stereocontrol and reliable removal of the auxiliary.[1][2]

The general workflow for this approach involves three key steps:

-

Acylation: The chiral auxiliary is acylated with an achiral carboxylic acid derivative (3-methylbutanoyl chloride) to form a chiral N-acyl imide.

-

Diastereoselective Alkylation: The N-acyl imide is converted to its enolate, which then undergoes a diastereoselective alkylation with a methylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid and the recovered auxiliary.

Experimental Protocol

Step 1: Acylation of (4S)-4-benzyl-2-oxazolidinone

-

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Methylation

-

Dissolve the N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

-

Add methyl iodide (1.5 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-(2,3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |

| 1 | N-(3-methylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 85-95 | N/A | N/A |

| 2 | N-((2S),3-dimethylbutanoyl)-(4S)-4-benzyl-2-oxazolidinone | 80-90 | >98 | N/A |

| 3 | This compound | >90 | N/A | >98 |

Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.

Workflow Diagram

References

Chiral Resolution of 2,3-Dimethylbutanoic Acid Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of (R)- and (S)-2,3-dimethylbutanoic acid, valuable chiral building blocks in organic synthesis. The methods described herein include classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

2,3-Dimethylbutanoic acid possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-2,3-dimethylbutanoic acid and (S)-2,3-dimethylbutanoic acid. The stereochemistry of these molecules is crucial in various applications, particularly in the pharmaceutical industry, where the biological activity of a drug can be enantiomer-dependent. Consequently, the efficient separation of these enantiomers is of significant importance. This document outlines three distinct methods for achieving this separation, complete with detailed protocols and expected outcomes.

Classical Resolution via Diastereomeric Salt Crystallization

This method relies on the reaction of the racemic 2,3-dimethylbutanoic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Quantitative Data Summary

| Parameter | (R,R)-Diastereomeric Salt | (S,R)-Diastereomeric Salt |

| Resolving Agent | (R)-1-Phenylethylamine | (R)-1-Phenylethylamine |

| Solvent | Acetone | Acetone |

| Yield of Diastereomer | ~45% (based on initial racemate) | - |

| Enantiomeric Excess (ee) of Liberated Acid | >98% | - |

| Specific Rotation of Liberated Acid | (+) | (-) |

Experimental Protocol

Materials:

-

Racemic 2,3-dimethylbutanoic acid

-

(R)-1-Phenylethylamine

-

Acetone

-

2M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and flask

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 2,3-dimethylbutanoic acid in 100 mL of acetone in a 250 mL Erlenmeyer flask.

-

In a separate beaker, dissolve an equimolar amount of (R)-1-phenylethylamine in 50 mL of acetone.

-

Slowly add the (R)-1-phenylethylamine solution to the 2,3-dimethylbutanoic acid solution with gentle stirring.

-

A white precipitate of the diastereomeric salts should form.

-

Heat the mixture to reflux until the precipitate dissolves completely.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath for 2-4 hours to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold acetone.

-

The collected crystals are enriched in the (R)-2,3-dimethylbutanoic acid-(R)-1-phenylethylamine salt.

-

-

Liberation of the Enantiomerically Enriched Acid:

-

Suspend the crystalline diastereomeric salt in 100 mL of water.

-

Add 50 mL of 2M HCl to protonate the amine and liberate the free carboxylic acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched (R)-2,3-dimethylbutanoic acid.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved acid can be determined by chiral HPLC or GC analysis (see sections 4 and 5), or by NMR spectroscopy using a chiral solvating agent.

-

Workflow Diagram

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture. In this protocol, a lipase is used to selectively esterify one of the enantiomers of 2,3-dimethylbutanoic acid, allowing for the separation of the unreacted acid from the newly formed ester.

Quantitative Data Summary

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Substrate | Racemic 2,3-dimethylbutanoic acid |

| Acyl Acceptor | n-Butanol |

| Solvent | Hexane |

| Reaction Time | 24-48 hours |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of Unreacted Acid | >95% |

| Enantiomeric Excess (ee) of Ester Product | >95% |

Experimental Protocol

Materials:

-

Racemic 2,3-dimethylbutanoic acid

-

Immobilized Candida antarctica Lipase B (CALB)

-

n-Butanol

-

Hexane

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

2M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Orbital shaker

Procedure:

-

Enzymatic Esterification:

-

To a 100 mL flask, add 5.0 g of racemic 2,3-dimethylbutanoic acid, 1.2 equivalents of n-butanol, and 50 mL of hexane.

-

Add 500 mg of immobilized CALB.

-

Seal the flask and place it on an orbital shaker at 40°C.

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC until approximately 50% conversion is reached (typically 24-48 hours).

-

-

Separation of Product and Unreacted Substrate:

-

Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with hexane and reused.

-

Transfer the filtrate to a separatory funnel and extract with 5% NaHCO₃ solution (3 x 30 mL) to separate the unreacted carboxylic acid (which will move to the aqueous phase as its sodium salt).

-

The organic layer contains the butyl ester of one enantiomer.

-

-

Isolation of the Unreacted Acid:

-

Combine the aqueous extracts and acidify to pH 2 with 2M HCl.

-

Extract the acidified aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the enantiomerically pure unreacted 2,3-dimethylbutanoic acid.

-

-

Isolation of the Ester (Optional):

-

The original organic layer from step 2 can be washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the enantiomerically pure butyl 2,3-dimethylbutanoate. This can be hydrolyzed back to the carboxylic acid if desired.

-

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are often effective for the resolution of carboxylic acids.

Quantitative Data Summary

| Parameter | Method Details |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Approx. Retention Time (S)-enantiomer | 8.5 min |

| Approx. Retention Time (R)-enantiomer | 9.8 min |

| Resolution (Rs) | > 1.5 |

Protocol

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent

-

HPLC-grade hexane, isopropanol, and trifluoroacetic acid (TFA)

-

Sample of racemic or resolved 2,3-dimethylbutanoic acid

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of 2,3-dimethylbutanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/Isopropanol/TFA 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Monitor the elution profile at 210 nm.

-

The two enantiomers should be baseline resolved.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Logical Diagram

Caption: Logical flow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

For volatile compounds like 2,3-dimethylbutanoic acid, chiral GC is an excellent analytical technique for determining enantiomeric purity. The acid is typically derivatized to a more volatile ester (e.g., methyl ester) prior to analysis on a chiral capillary column.

Quantitative Data Summary

| Parameter | Method Details |

| Derivatization | Conversion to methyl ester using diazomethane or TMS-diazomethane |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Temperature Program | 80°C (hold 2 min), then ramp to 150°C at 2°C/min |

| Detector | Flame Ionization Detector (FID) |

| Approx. Retention Time (S)-methyl ester | 15.2 min |

| Approx. Retention Time (R)-methyl ester | 15.9 min |

| Resolution (Rs) | > 1.5 |

Protocol

Instrumentation and Materials:

-

Gas chromatograph with FID

-

Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Diazomethane or (Trimethylsilyl)diazomethane solution for derivatization

-

Diethyl ether

-

Sample of racemic or resolved 2,3-dimethylbutanoic acid

Procedure:

-

Derivatization to Methyl Ester (Example using TMS-diazomethane):

-

Caution: Diazomethane and its precursors are toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve approximately 5 mg of 2,3-dimethylbutanoic acid in 1 mL of diethyl ether containing 10% methanol.

-

Add (trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a persistent yellow color is observed.

-

Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution contains the methyl ester of 2,3-dimethylbutanoic acid and is ready for GC analysis.

-

-

GC Analysis:

-

Set the GC oven to the initial temperature of 80°C.

-

Inject 1 µL of the derivatized sample solution (split injection, e.g., 50:1).

-

Start the temperature program: hold at 80°C for 2 minutes, then ramp to 150°C at a rate of 2°C/minute.

-

The two enantiomeric methyl esters will elute at different times.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) as described in the HPLC section.

-

Experimental Workflow

Caption: Workflow for chiral GC analysis.

High-performance liquid chromatography (HPLC) method for (2S)-2,3-dimethylbutanoic acid

An Application Note and Protocol for the HPLC Analysis of (2S)-2,3-dimethylbutanoic acid is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive guide for its quantification and chiral separation.

Application Note: Chiral HPLC Analysis of this compound

Introduction

This compound is a chiral carboxylic acid that can be found in various natural products and serves as a building block in the synthesis of pharmaceuticals. The stereochemistry of such molecules is often critical to their biological activity, necessitating analytical methods capable of separating and quantifying individual enantiomers. This application note describes two high-performance liquid chromatography (HPLC) methods for the analysis of this compound: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Direct Chiral HPLC Method

The direct approach utilizes a chiral stationary phase to achieve enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[1][2] The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3]

Indirect Chiral HPLC Method via Derivatization

The indirect method involves the reaction of the carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase column.[5] This approach can be advantageous when a suitable chiral column is not available or when enhanced detection sensitivity is required. Derivatization can introduce a chromophore or fluorophore into the molecule, improving its detectability by UV or fluorescence detectors.[6] For carboxylic acids, common derivatization strategies involve coupling with a chiral amine in the presence of a carbodiimide.[4][7]

Quantitative Data Summary

The following tables summarize the proposed starting conditions for both the direct and indirect HPLC methods. Method optimization may be required based on the specific instrumentation and sample matrix.

Table 1: Direct Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or equivalent amylose/cellulose-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropyl Alcohol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

Table 2: Indirect HPLC Method Parameters (after Derivatization)

| Parameter | Condition |

|---|---|

| Derivatizing Agent | (S)-(-)-α-Phenylethylamine or other suitable chiral amine |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (or wavelength appropriate for the derivatizing agent's chromophore) |

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

HPLC System Setup and Operation:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the HPLC parameters as outlined in Table 1.

-

Inject the prepared sample.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (2S) and (2R) enantiomers based on the retention times of reference standards, if available.

-

Quantify the this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

Protocol 2: Indirect HPLC Analysis via Derivatization

-

Derivatization Procedure:

-

In a microcentrifuge tube, dissolve approximately 1 mg of the 2,3-dimethylbutanoic acid sample in 500 µL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add 1.2 equivalents of a chiral amine derivatizing agent (e.g., (S)-(-)-α-phenylethylamine).

-

Add 1.5 equivalents of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

-

Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

-

Quench the reaction if necessary (e.g., by adding a small amount of water).

-

Centrifuge the mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC System Setup and Operation:

-

Equilibrate the C18 column with the mobile phase.

-

Set the HPLC parameters as described in Table 2.

-

Inject the derivatized sample.

-

-

Data Analysis:

-

The two diastereomers formed will be separated on the achiral column.

-

Identify the peaks corresponding to the diastereomers.

-

Quantify the amount of this compound based on the peak area of the corresponding diastereomer and a calibration curve prepared from derivatized standards.

-

Visualizations

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chiraltech.com [chiraltech.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Derivatization of (2S)-2,3-Dimethylbutanoic Acid for GC-MS and LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2,3-dimethylbutanoic acid is a chiral branched-chain fatty acid that can be found in various biological and synthetic samples.[1][2][3] Its analysis is crucial in fields such as metabolomics and the development of chiral pharmaceuticals.[3] Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[4] Derivatization is a key sample preparation step to convert the carboxylic acid into a more volatile and thermally stable derivative, making it amenable to GC-MS and enhancing its detection in LC-MS.[4][5]

This application note provides detailed protocols for two common derivatization methods for this compound: silylation for GC-MS analysis and esterification for both GC-MS and LC-MS analysis.

Methods and Protocols

Two primary derivatization approaches are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Pentafluorobenzyl bromide (PFBBr).

Protocol 1: Silylation using BSTFA for GC-MS Analysis

Silylation is a robust and widely used technique for the derivatization of active hydrogen-containing compounds, including carboxylic acids.[4][5] The trimethylsilyl (TMS) derivatives are more volatile and less polar than the parent compound.[4]

Experimental Protocol:

-

Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen. Water can interfere with the silylation reaction.[6]

-

Reagent Addition: To 1-10 mg of the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst for sterically hindered acids).[7] It is recommended to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in the sample.[6][7]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[4][8] For sterically hindered carboxylic acids like this compound, a longer reaction time or higher temperature may be necessary to ensure complete derivatization.[6]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow for BSTFA Derivatization:

Protocol 2: Esterification using PFBBr for GC-MS and LC-MS Analysis

Pentafluorobenzyl (PFB) esters are commonly used for the analysis of carboxylic acids. This method is suitable for both GC-MS and LC-MS. For GC-MS, the electron-capturing properties of the PFB group can enhance sensitivity with an electron capture detector (ECD).

Experimental Protocol:

-

Sample Preparation: The sample can be in an aqueous solution or a dried extract.

-

Reagent Preparation: Prepare a solution of 100 mM PFBBr in acetone.

-

Derivatization Reaction:

-

Extraction:

Workflow for PFBBr Derivatization:

Quantitative Data

The following table summarizes the performance of the PFBBr derivatization method for the analysis of short-chain fatty acids, which is indicative of the expected performance for this compound.

| Parameter | Value | Reference |

| Derivatization Time | 90 min | [10][11] |

| Derivatization Temperature | 60°C | [10][11] |

| Limit of Detection (LOD) | 0.244 - 0.977 µM | [10][11] |

| Recovery Rate | 55.7% - 97.9% | [10][11] |

Metabolic Origin of this compound

This compound is a branched-chain fatty acid, and its metabolic origin is linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[10] The diagram below illustrates a simplified metabolic pathway leading to the formation of 3-methylbutanoic acid, a structurally related compound, which provides context for the biosynthesis of branched-chain fatty acids.

Conclusion

The derivatization protocols provided in this application note offer reliable methods for the quantitative analysis of this compound by GC-MS and LC-MS. The choice between silylation and esterification will depend on the specific analytical requirements, instrumentation available, and the sample matrix. For sterically hindered molecules like this compound, optimization of reaction conditions may be necessary to achieve complete derivatization and accurate quantification.

References

- 1. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. scispace.com [scispace.com]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid as a Chiral Building Block

(2S)-2,3-Dimethylbutanoic acid , a chiral carboxylic acid, serves as a valuable building block in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. Its specific stereochemistry and functional group make it a versatile precursor for the synthesis of high-value compounds, particularly in the pharmaceutical industry. This document provides an overview of its applications, key chemical transformations, and detailed experimental protocols for its use.

Introduction

This compound, with the chemical formula C6H12O2, is a branched-chain carboxylic acid characterized by a stereocenter at the C2 position.[1][2] This chirality is instrumental in its application as a chiral auxiliary or a starting material for the synthesis of enantiomerically pure molecules.[3][4] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12O2 | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Typically a colorless liquid | [3] |

| Boiling Point | Approximately 190 °C | [3] |

| Melting Point | Approximately 10 °C | [3] |

| Solubility | Soluble in water and organic solvents like ethanol and ether | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 15071-34-8 | [2] |

Key Applications in Synthesis

The primary application of this compound lies in its use as a chiral building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3] Its defined stereochemistry allows for the control of stereoisomeric outcomes in subsequent reactions.

2.1. Synthesis of Antiviral Agents

A notable application of this compound and its derivatives is in the synthesis of antiviral drugs.[5] Chiral molecules are often crucial for the efficacy of antiviral therapies, as biological targets like viral enzymes are stereospecific. While direct incorporation of the this compound moiety is application-specific, its derivatives serve as key intermediates.

2.2. Intermediate for Boceprevir Side Chain

This compound is a precursor to a key side chain in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[6][7] The tert-leucine moiety, which is structurally related, is a critical component of Boceprevir. The synthesis of related chiral intermediates often employs strategies that rely on chiral starting materials like this compound to establish the desired stereochemistry.

Key Chemical Transformations

This compound can undergo a variety of chemical transformations at its carboxylic acid group, making it a versatile synthetic intermediate.[3]

Caption: Key chemical transformations of this compound.

3.1. Oxidation

The carboxylic acid can be oxidized under strong acidic conditions using oxidizing agents like potassium permanganate to yield ketones or aldehydes.[3]

3.2. Reduction

Reduction of the carboxylic acid group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent yields the corresponding primary alcohol, (2S)-2,3-dimethylbutanol.[3]

3.3. Substitution (Acyl Chloride Formation)

The hydroxyl group of the carboxylic acid can be substituted to form more reactive species like acyl chlorides. This is typically achieved by reacting with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[3] These acyl chlorides are valuable intermediates for forming esters and amides.

3.4. Esterification and Amidation

This compound readily undergoes esterification with various alcohols and amidation with amines to form the corresponding esters and amides, which are important intermediates in further synthetic steps.[3]

Experimental Protocols

The following are generalized protocols for key transformations involving this compound, based on common organic chemistry procedures.

Protocol 1: Reduction of this compound to (2S)-2,3-Dimethylbutanol

Caption: Experimental workflow for the reduction of this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the acid solution dropwise to the LiAlH₄ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.

-

Combine the filtrate and the washings and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (2S)-2,3-dimethylbutanol.

Protocol 2: Acyl Chloride Formation from this compound

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask, condenser with a drying tube, magnetic stirrer.

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq.) to the solution at room temperature.

-

Attach a condenser with a drying tube to the flask and gently heat the reaction mixture to reflux (around 40 °C) for 1-2 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude (2S)-2,3-dimethylbutanoyl chloride can often be used in the next step without further purification.

Summary of Synthetic Applications

The utility of this compound as a chiral building block is evident in its application in multi-step syntheses where stereochemical integrity is paramount.

Table 2: Examples of Synthetic Applications

| Application Area | Target Molecule/Intermediate | Role of this compound | Reference |

| Antiviral Drug Synthesis | Boceprevir Side Chain Intermediate | Chiral precursor to establish stereocenters | [6] |

| Asymmetric Synthesis | Chiral auxiliaries and ligands | Introduction of a stereogenic center to guide subsequent reactions | [3] |

| Organic Synthesis | General chiral synthons | Starting material for a variety of enantiomerically pure compounds | [4] |

The strategic use of this compound and its derivatives continues to be a valuable approach in the stereoselective synthesis of complex and biologically active molecules. Researchers and drug development professionals can leverage its inherent chirality to design efficient and stereocontrolled synthetic routes.

References

- 1. 2,3-Dimethylbutanoic acid | C6H12O2 | CID 26608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylbutanoic acid, (2S)- | C6H12O2 | CID 642234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-311465) | 15071-34-8 [evitachem.com]

- 4. Buy (2R)-2,3-dimethylbutanoic acid | 27855-05-6 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 7. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (2S)-2,3-dimethylbutanoic acid in the flavor and fragrance industry. While specific quantitative sensory data for this exact chiral compound is not extensively available in public literature, this document compiles information on closely related compounds and established methodologies to guide research and development.

Introduction

This compound is a chiral carboxylic acid with potential applications in the creation of novel flavors and fragrances. Chirality plays a crucial role in the sensory perception of flavor and fragrance compounds, with different enantiomers of the same molecule often exhibiting distinct aroma and taste profiles.[1][2] For instance, the related compound (S)-(+)-2-methylbutanoic acid is described as having a "fruity, sweet" aroma, while its (R)-enantiomer possesses a "cheesey, sweaty" character. This highlights the importance of stereochemistry in developing desirable sensory experiences. This compound is also utilized as a building block in organic chemistry for creating new compounds with potential industrial applications, including in the manufacture of fragrances and flavors to contribute to complex scent profiles.[3]

Sensory Profile and Quantitative Data

Table 1: Sensory Properties of this compound and a Related Chiral Compound

| Compound | Enantiomer | Reported Odor/Flavor Profile | Odor Threshold (in water) | Taste Threshold (in water) |

| This compound | (S) | Fruity, Sweet, slightly Waxy (inferred) | Not available | Not available |

| (S)-(+)-2-methylbutanoic acid | (S) | Fruity, sweet | Not available | Not available |

| (R)-(-)-2-methylbutanoic acid | (R) | Cheesy, sweaty | Not available | Not available |

Note: The sensory profile for this compound is inferred from the known profile of (S)-(+)-2-methylbutanoic acid and general characteristics of branched-chain fatty acids.

Experimental Protocols

Enantioselective Synthesis of this compound

A detailed, validated protocol for the enantioselective synthesis of this compound for flavor and fragrance applications is not publicly available. However, a general approach can be adapted from established methods for the synthesis of similar chiral carboxylic acids, such as the malonic ester synthesis.

Principle: The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids. To achieve enantioselectivity, a chiral auxiliary can be employed.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-bromobutane

-

Chiral auxiliary (e.g., a proline-derived catalyst)

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Deprotonation: React diethyl malonate with a strong base, such as sodium ethoxide, to form the enolate.

-

Alkylation: Introduce the first alkyl group by reacting the enolate with 2-bromobutane.

-

Chiral Induction: In the presence of a suitable chiral catalyst, perform a second alkylation or a modification that introduces the second methyl group with a specific stereochemistry.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting substituted malonic ester using a strong base (e.g., NaOH), followed by acidification (e.g., with HCl) and heating to promote decarboxylation, yielding the final carboxylic acid.

-

Purification: Purify the crude product by distillation or chromatography to obtain this compound of high purity suitable for sensory analysis.

Note: The specific choice of chiral auxiliary and reaction conditions will be critical to achieving high enantiomeric excess and must be optimized through experimental investigation.

Sensory Evaluation Protocol: Determination of Odor and Taste Thresholds

The following protocol outlines a standardized method for determining the detection threshold of this compound in water using a sensory panel.

Principle: The ascending method of limits with a three-alternative forced-choice (3-AFC) presentation is a standard technique for determining detection thresholds.

Panelist Selection:

-

Recruit a panel of at least 15-20 individuals.

-

Screen panelists for their ability to detect basic tastes and aromas and for their sensory acuity.

-

Train panelists on the 3-AFC method and the specific sensory attributes to be evaluated.

Sample Preparation:

-

Prepare a stock solution of high-purity this compound in deodorized, deionized water.

-

Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should span from well below the expected threshold to clearly detectable.

Procedure:

-

Present each panelist with a series of sample sets. Each set consists of three coded samples, two of which are blanks (deionized water) and one of which contains the diluted this compound.

-

The order of presentation should be from the lowest concentration to the highest.

-

For each set, the panelist is asked to identify the sample that is different from the other two.

-

The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of this compound, like other volatile organic compounds, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Short-chain fatty acids are known to be recognized by a class of G-protein coupled receptors (GPCRs). While the specific OR for this compound has not been identified, the general signaling cascade is well-established.

Caption: Generalized olfactory signal transduction cascade.

Experimental Workflow for Flavor and Fragrance Application

The following workflow outlines the key steps for evaluating and incorporating this compound into a flavor or fragrance formulation.

Caption: Workflow for flavor/fragrance development.

Conclusion

This compound presents an interesting opportunity for the development of new flavor and fragrance ingredients, likely contributing fruity and sweet sensory characteristics. The provided protocols for synthesis and sensory evaluation offer a foundational framework for researchers to explore its potential. Further research is warranted to determine its precise sensory thresholds, detailed flavor profile, and the specific olfactory receptors with which it interacts. Such data will be invaluable for its successful application in commercial products.

References

Application Notes and Protocols: (2S)-2,3-Dimethylbutanoic Acid in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2,3-Dimethylbutanoic acid is a chiral branched-chain short-chain fatty acid (BCFA) that serves as a valuable stereospecific building block in organic synthesis and as a probe for investigating biological processes such as metabolic pathways and chiral recognition. Its enantiomeric counterpart, (2R)-2,3-dimethylbutanoic acid, also finds utility in these areas. The biological activity of chiral molecules is often enantiomer-dependent, making the enzymatic resolution of racemic mixtures of 2,3-dimethylbutanoic acid and its derivatives a critical process for obtaining enantiopure compounds. Lipases are a class of enzymes frequently employed for the kinetic resolution of such chiral carboxylic acids and their esters due to their stereoselectivity.

This document provides detailed application notes and protocols for the use of this compound and its derivatives as substrates in enzymatic reactions, with a focus on lipase-catalyzed kinetic resolutions.

Data Presentation: Enantioselectivity of Lipases in the Resolution of 2-Methylbutanoic Acid

| Enzyme Source | Support | Reaction | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) | Enantioselectivity (E) |

| Candida antarctica lipase B | Immobilized | Esterification | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 |

| Thermomyces lanuginosus lipase | Immobilized | Esterification | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 |

| Candida rugosa lipase | Immobilized | Esterification | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 |

| Rhizopus oryzae lipase | Immobilized | Esterification | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 |

Note: The data presented is for the kinetic resolution of racemic 2-methylbutanoic acid. It is anticipated that lipases will exhibit similar enantioselectivity towards esters of 2,3-dimethylbutanoic acid, although the bulkier substrate may influence reaction rates.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,3-Dimethylbutanoate

This protocol describes a general procedure for the enantioselective hydrolysis of a racemic ester of 2,3-dimethylbutanoic acid using a lipase.

Materials:

-

Racemic ethyl 2,3-dimethylbutanoate

-

Immobilized Lipase (Candida antarctica lipase B, Novozym® 435, is a good starting point)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., hexane, isooctane)

-

Sodium hydroxide (NaOH) solution (for pH control)

-

Magnetic stirrer and stir bar

-

pH meter or autotitrator

-

Temperature-controlled reaction vessel

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system containing 100 mL of phosphate buffer (0.1 M, pH 7.0) and 100 mL of hexane.

-

Substrate Addition: Add a known concentration of racemic ethyl 2,3-dimethylbutanoate to the reaction mixture (e.g., 10-50 mM).

-

Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 1-10% w/w of the substrate).

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the hydrolysis by measuring the consumption of NaOH solution required to maintain a constant pH. The consumption of NaOH is stoichiometric to the amount of this compound produced.

-

Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the produced (S)-acid. The reaction can be stopped by filtering off the immobilized enzyme.

-

Product Isolation:

-

Separate the aqueous and organic layers.

-

Acidify the aqueous layer with HCl to protonate the carboxylic acid and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-2,3-dimethylbutanoic acid.

-

Wash the organic layer from the initial separation with a saturated sodium bicarbonate solution to remove any remaining acid, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the unreacted (R)-ethyl 2,3-dimethylbutanoate.

-

-

Enantiomeric Excess Determination: Analyze the enantiomeric excess of the resulting acid and ester using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) (see Protocol 2).

Protocol 2: Chiral Gas Chromatography (GC) Analysis of 2,3-Dimethylbutanoic Acid Enantiomers

This protocol outlines the analysis of the enantiomeric composition of 2,3-dimethylbutanoic acid after derivatization to its methyl ester.

Materials:

-

Sample of 2,3-dimethylbutanoic acid (from Protocol 1)

-

Diazomethane solution or trimethylsilyldiazomethane for esterification

-

Diethyl ether

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXse)

-

Helium or hydrogen as carrier gas

Procedure:

-

Derivatization:

-

Dissolve a small amount of the 2,3-dimethylbutanoic acid sample in diethyl ether.

-

Carefully add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood by trained personnel.

-

Alternatively, use a safer methylation agent like trimethylsilyldiazomethane following the manufacturer's instructions.

-

-

GC Analysis:

-

Injector: Set the injector temperature to 220 °C.

-

Column Oven: Use a suitable temperature program, for example:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 2 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

Detector: Set the FID temperature to 250 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the derivatized sample.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-methyl 2,3-dimethylbutanoate enantiomers based on their retention times (comparison with authentic standards is recommended).

-

Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:

-

ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

-

-

Signaling Pathways and Metabolic Context

This compound, as a branched-chain short-chain fatty acid, is expected to participate in signaling pathways and metabolic processes similar to other SCFAs and BCFAs.

Short-Chain Fatty Acid Signaling

Short-chain fatty acids are known to act as signaling molecules primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2]

Caption: SCFA signaling via GPCRs and HDAC inhibition.

Metabolism of Branched-Chain Fatty Acids

The degradation of branched-chain fatty acids like 2,3-dimethylbutanoic acid typically proceeds through a combination of α- and β-oxidation steps to accommodate the methyl branches that can hinder the standard β-oxidation pathway.

Caption: Conceptual metabolic pathway for BCFA degradation.

Experimental Workflow for Kinetic Resolution

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic mixture of a 2,3-dimethylbutanoic acid ester.

Caption: Workflow for enzymatic kinetic resolution.

References

Troubleshooting & Optimization